Methyl 13-methyltetradecanoate, commonly referred to as 13-Methyltetradecanoic acid (13-MTD), is a saturated branched-chain fatty acid that has garnered significant attention due to its potential therapeutic applications, particularly in the field of oncology. Derived from soy fermentation products, 13-MTD has been shown to possess anti-tumor properties across various cancer cell lines, including those of the breast, bladder, and lymphoma, among others1269. This comprehensive analysis aims to elucidate the mechanism of action of 13-MTD and explore its diverse applications in different fields.
The anti-tumor activity of 13-MTD is primarily attributed to its ability to induce apoptosis in cancer cells. Studies have demonstrated that 13-MTD can trigger rapid apoptotic cell death, detectable as early as 2 hours post-treatment in various human cancer cell lines1. The mechanism involves the down-regulation of phosphorylated AKT and the activation of caspase-3, leading to the cleavage of poly ADP-ribose polymerase (PARP) and subsequent apoptosis2. Additionally, 13-MTD has been shown to cause mitochondrial dysfunction, releasing cytochrome c into the cytoplasm and activating caspases in a caspase-independent manner46. The compound also affects the MAPK pathway, inhibiting the AKT signaling pathway, which is crucial for cell survival, thereby promoting apoptosis in cancer cells9.
13-MTD has been extensively studied for its anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of human cancer cells, such as prostate carcinoma and hepatocarcinoma, when orthotopically implanted into mice1. In T-cell non-Hodgkin’s lymphoma, 13-MTD not only inhibited cell proliferation but also induced apoptosis effectively in a xenograft model2. Furthermore, in human bladder cancer cells, 13-MTD induced mitochondrial-mediated apoptosis through the regulation of the AKT and MAPK pathways6. These findings suggest that 13-MTD could be a potential candidate for chemotherapy in various types of human cancers.
Beyond its anti-tumor effects, 13-MTD has also been investigated for its neuroprotective properties. In a study on cerebral ischemia/reperfusion injury, 13-MTD was found to reduce infarct volume, mitigate cerebral edema, and upregulate neuroprotective growth factors such as basic fibroblast growth factor and vascular endothelial growth factor3. This indicates that 13-MTD could have therapeutic potential in treating acute neurological injuries.
13-MTD has been shown to influence glucose metabolism. It can decrease blood glucose levels in a dose-dependent manner and has been identified as an inhibitor of skeletal muscle type carnitine palmitoyltransferase I (CPT-I), an enzyme involved in fatty acid metabolism8. This suggests a potential role for 13-MTD in managing conditions like diabetes or metabolic syndrome.
The compound has also been used as a marker for studying adipose tissue turnover. Its unique structural label allows for the investigation of fatty acyl chain mobility and provides insights into the metabolic processes within adipose tissue5.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6